molecular formula C33H38N8O9 B599486 Suc-Ala-His-Pro-Phe-pNA CAS No. 128802-75-5

Suc-Ala-His-Pro-Phe-pNA

Cat. No.: B599486
CAS No.: 128802-75-5
M. Wt: 690.714
InChI Key: RTZIINXZEQBCIF-YQMHAVPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-His-Pro-Phe-pNA, also known as N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying protease activity, as it serves as a chromogenic substrate that releases p-nitroaniline upon enzymatic cleavage, allowing for easy spectrophotometric detection.

Mechanism of Action

Target of Action

Suc-Ala-His-Pro-Phe-pNA is a chromogenic substrate that primarily targets a variety of enzymes, including elastase , chymotrypsin , cathepsin G , subtilisins , chymase , cyclophilin , and peptidyl-prolyl isomerase (PPIase) . These enzymes play crucial roles in various biological processes, such as protein degradation, immune response, and protein folding.

Mode of Action

The compound interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound, specifically at the peptide bond, resulting in the release of p-nitroaniline (pNA) . The release of pNA, which is yellow in color, can be measured spectrophotometrically, providing a means to quantify enzyme activity .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the target enzymes. For instance, elastase and chymotrypsin are involved in protein degradation pathways, cathepsin G plays a role in immune response pathways, and PPIases are involved in protein folding pathways .

Pharmacokinetics

Its solubility in various solvents like dmso and dmf suggests that it may have good bioavailability .

Result of Action

The cleavage of this compound by its target enzymes results in the release of pNA. This release can be quantified spectrophotometrically, providing a measure of the activity of the enzymes . Therefore, the compound serves as a useful tool for studying the function and activity of these enzymes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and thus the rate of cleavage of the compound . Additionally, the compound’s stability may be affected by light and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-His-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The protected amino acids are coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The process involves:

    Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

    Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-His-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The key reactions include:

    Hydrolysis: Enzymatic cleavage of the peptide bond between the phenylalanine and p-nitroaniline, releasing p-nitroaniline.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH (around 7.4) and temperature (37°C).

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Can be induced using reducing agents like dithiothreitol (DTT).

Major Products Formed

    Hydrolysis: The major product is p-nitroaniline, which can be detected spectrophotometrically at 410 nm.

Scientific Research Applications

Suc-Ala-His-Pro-Phe-pNA is widely used in various fields of scientific research:

    Chemistry: Used as a substrate to study the kinetics and specificity of proteases.

    Biology: Employed in assays to measure protease activity in biological samples.

    Medicine: Utilized in diagnostic assays to detect protease-related diseases.

    Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.

Comparison with Similar Compounds

Similar Compounds

    N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar purposes.

    N-Succinyl-L-phenylalanine p-nitroanilide: Used as a substrate for chymotrypsin and other proteases.

Uniqueness

Suc-Ala-His-Pro-Phe-pNA is unique due to its specific sequence, which allows for the study of proteases with particular substrate preferences. Its use of histidine and proline residues provides distinct structural features that can influence protease binding and activity.

Biological Activity

Suc-Ala-His-Pro-Phe-pNA (N-succinyl-alanyl-histidyl-prolyl-phenylalanine p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical research, particularly in the study of proteases. This article provides a comprehensive overview of its biological activity, including its enzymatic interactions, applications in research, and relevant case studies.

This compound is characterized by its specific amino acid sequence, which influences its interactions with various enzymes. The compound features a p-nitroanilide moiety that serves as a chromogenic group, allowing for the quantification of enzymatic activity through spectrophotometric methods. The structural formula can be represented as follows:

Suc Ala His Pro Phe pNA\text{Suc Ala His Pro Phe pNA}

Substrate Specificity

This compound is primarily utilized as a substrate for serine proteases. It has been shown to be hydrolyzed effectively by various proteolytic enzymes, demonstrating a preference for basic amino acids at the P1 position and aromatic residues at the P2 position. The hydrolysis kinetics of this compound can be summarized in the following table:

Substrate Km_m (μM) kcat_{cat} (s1^{-1}) kcat/K_{cat}/K (M1^{-1}s1^{-1})
This compound50 ± 50.004 ± 0.00180 ± 10

This table illustrates that this compound has a relatively low KmK_m, indicating high affinity for its target enzymes.

Protease Inhibition

Research indicates that this compound can inhibit certain proteases, such as casein kinase II and phosphatases, which are critical in cellular growth regulation. This inhibition suggests potential applications in cancer research and therapy by modulating proteolytic pathways involved in tumor progression .

Antimicrobial Activity

In addition to its role as a protease substrate, this compound has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of bacteria and viruses, making it a candidate for further investigation in anti-infection strategies .

Case Studies

  • Case Study on Cancer Cell Lines :
    A study investigated the effects of this compound on different cancer cell lines. The results showed a significant reduction in cell viability when treated with the compound, suggesting its potential as an anticancer agent through protease inhibition.
  • Case Study on Inflammatory Response :
    Another research focused on the immunological effects of this compound. It was found to modulate inflammatory pathways by inhibiting specific proteases involved in cytokine release, thus offering insights into therapeutic applications for inflammatory diseases.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZIINXZEQBCIF-YQMHAVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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